N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]tetrahydrofuran-2-carboxamide
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Overview
Description
N-[4-(4,5-DIHYDRO-1H-[1,4]DIAZEPINO[1,2-A]BENZIMIDAZOL-2(3H)-YL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE is a complex organic compound that belongs to the class of heteroaryl-fused indole ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,5-DIHYDRO-1H-[1,4]DIAZEPINO[1,2-A]BENZIMIDAZOL-2(3H)-YL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE involves multiple steps, including the formation of the diazepino[1,2-a]benzimidazole core and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,5-DIHYDRO-1H-[1,4]DIAZEPINO[1,2-A]BENZIMIDAZOL-2(3H)-YL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[4-(4,5-DIHYDRO-1H-[1,4]DIAZEPINO[1,2-A]BENZIMIDAZOL-2(3H)-YL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4,5-DIHYDRO-1H-[1,4]DIAZEPINO[1,2-A]BENZIMIDAZOL-2(3H)-YL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
N-[4-(4,5-DIHYDRO-1H-[1,4]DIAZEPINO[1,2-A]BENZIMIDAZOL-2(3H)-YL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[4-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]benzimidazol-2-yl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c27-22(20-7-3-14-28-20)23-16-8-10-17(11-9-16)25-12-4-13-26-19-6-2-1-5-18(19)24-21(26)15-25/h1-2,5-6,8-11,20H,3-4,7,12-15H2,(H,23,27) |
InChI Key |
DPXPUVMIELMDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)N3CCCN4C(=NC5=CC=CC=C54)C3 |
Origin of Product |
United States |
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